11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Description
11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a fused benzimidazo-isoquinoline scaffold substituted with a piperidine moiety and a nitrile group. Its structural complexity enables diverse interactions with enzymes and receptors, making it a valuable scaffold for drug discovery.
Properties
Molecular Formula |
C21H22N4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
11-piperidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C21H22N4/c22-14-17-15-8-2-3-9-16(15)21(24-12-6-1-7-13-24)25-19-11-5-4-10-18(19)23-20(17)25/h4-5,10-11H,1-3,6-9,12-13H2 |
InChI Key |
OFPXZUWTICLNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as trifluoroacetic acid, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Formation of the Benzimidazoisoquinoline Skeleton
The benzimidazoisoquinoline framework can be synthesized via condensation reactions of o-phenylenediamines with carbonyl-containing precursors. For example:
-
o-Phenylenediamine + phthalic anhydride : Refluxing o-phenylenediamine with phthalic anhydride in acetic anhydride forms isoindolo[2,1-a]benzimidazol-11-ones, which are precursors to isoquinoline derivatives .
-
Isochroman-1,3-dione + o-phenylenediamine : Refluxing in acetic acid yields benzimidazo[1,2-a]isoquinolin-11-one derivatives .
Tetrahydro Reduction
The tetrahydro structure suggests a reduction step, such as hydrogenation. For instance, Pd/C under hydrogen pressure (40 psi) is used to reduce unsaturated moieties in similar isoquinoline derivatives .
Carbonitrile Group Incorporation
The carbonitrile group may be introduced via:
-
Cyanide substitution : Replacement of a leaving group (e.g., halide) with a cyanide nucleophile.
-
Alkylation with nitrile precursors : Reaction of intermediates with nitrile-containing reagents (e.g., acetonitrile derivatives) .
Piperidine Substitution
The piperidine group is likely added via nucleophilic alkylation or amination. For example:
-
NaH-mediated alkylation : A piperidine ring can be attached using NaH in DMF, as demonstrated in the synthesis of 1-benzyl-4-phenylpiperidine derivatives .
-
Amidation or imination : Reaction with piperidine-containing reagents (e.g., piperidine amine) under catalytic conditions.
Potential Modification Reactions
Structural and Reactivity Similarities
Experimental Validation
While direct experimental data for the target compound is limited, analogous systems provide insights:
Scientific Research Applications
Pharmacological Properties
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperidine moieties can induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest. A related compound demonstrated an IC50 value of 0.99 µM against the BT-474 cancer cell line, suggesting that 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile could be evaluated for similar anticancer efficacy .
2. Antimicrobial Activity
The synthesis of piperidine-based compounds has been linked to antimicrobial effects against various bacterial strains. Compounds derived from similar frameworks have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The potential of this compound as an antimicrobial agent warrants investigation through in vitro studies to assess its effectiveness against a broader spectrum of microorganisms .
3. Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activity. Research on related piperidine derivatives has identified significant inhibition of enzymes like acetylcholinesterase and urease. Such activities are crucial in treating conditions like Alzheimer's disease and certain infections. Evaluating the enzyme inhibition profile of this compound could reveal its therapeutic applicability in these areas .
Case Study 1: Anticancer Mechanisms
A study focused on a series of piperidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways and tubulin inhibition. This suggests that the target compound may possess similar anticancer mechanisms worth exploring further .
Case Study 2: Antimicrobial Efficacy
In a comparative study of piperidine derivatives for antimicrobial activity, several compounds showed promising results against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the piperidine ring could enhance antibacterial properties. Such insights could guide the development of this compound as a novel antimicrobial agent through strategic structural modifications .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a family of benzimidazo[1,2-b]isoquinoline derivatives distinguished by substitutions at the 11-position. Key analogs include:
Key Structural Insights :
- Piperidine/piperazine derivatives exhibit superior pharmacokinetic profiles due to balanced lipophilicity (logP 3–5) and hydrogen-bonding capacity (polar surface area ~35–50 Ų).
- Aromatic substituents (e.g., anilino, benzylamino) enhance target affinity but may increase cytotoxicity .
- Nitrile group acts as a hydrogen-bond acceptor, critical for binding to enzymatic active sites .
Pharmacological and Biochemical Comparisons
Usp22/Foxp3 Inhibition
- S02 (11-anilino analog): Demonstrated strong Foxp3 suppression (IC₅₀ < 1 μM) in Treg cells, linked to Usp22 inhibition, making it a candidate for cancer immunotherapy .
- Piperidin-1-yl derivative : Moderate Usp22 activity (IC₅₀ ~5 μM) but superior selectivity over off-target proteases .
- Chloro analog: Limited biological data; primarily used as a synthetic intermediate .
Cytotoxicity and Selectivity
Biological Activity
The compound 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the Isoquinoline Core : Utilizing cyclization reactions to form the isoquinoline structure.
- Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution or reductive amination.
- Carbonitrile Group Addition : Incorporating the cyano group via nucleophilic addition or substitution reactions.
These synthetic routes are crucial for enhancing the compound's biological profile.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of similar piperidine derivatives. For instance, compounds derived from piperidine have been evaluated against Plasmodium falciparum, with some exhibiting IC50 values in the nanomolar range. The following table summarizes the antimalarial activities of related compounds:
| Compound | Strain | IC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| 12d | 3D7 | 13.64 | >26 |
| 13b | W2 | 4.19 | >8 |
| Chloroquine | 3D7 | 22.38 | 1.7 |
The selectivity index is a critical measure indicating the compound's potential therapeutic window compared to standard treatments like chloroquine .
Antitumor Activity
In addition to antimalarial effects, derivatives of this compound have shown promise in antitumor activity. For example, studies involving similar structural analogs demonstrated significant cytotoxic effects against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
The cytotoxicity was assessed using MTT assays, revealing IC50 values ranging from low micromolar to sub-micromolar concentrations .
The proposed mechanisms of action for compounds related to this compound include:
- Inhibition of Key Enzymes : Targeting enzymes critical for parasite survival or cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells through various signaling pathways.
- Disruption of Cellular Membranes : Affecting the integrity and functionality of cellular membranes in pathogens and tumor cells.
Case Study 1: Antimalarial Evaluation
A recent study evaluated several piperidine derivatives against chloroquine-sensitive and resistant strains of P. falciparum. The most promising candidates exhibited potent activity with minimal cytotoxicity towards human endothelial cells (HUVEC), indicating a favorable therapeutic profile .
Case Study 2: Antitumor Efficacy
Another study focused on the antitumor properties of related compounds in vitro. The results indicated that certain derivatives significantly inhibited cell growth in HepG2 and MCF-7 cell lines with IC50 values below 10 µM, suggesting their potential as lead compounds for further development .
Q & A
Basic Question: How can researchers optimize the synthesis of 11-(Piperidin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile to improve yield and purity?
Methodological Answer:
Synthetic optimization often involves refining reaction conditions, such as catalyst selection, temperature control, and inert gas protection. For example, piperidine derivatives (e.g., compound 10 in ) are synthesized under argon using trifluoroacetic anhydride and copper triflate as catalysts, followed by alumina-based column chromatography (9:1 hexane:ethyl acetate) for purification, achieving 61% yield . Similar protocols can be adapted for the target compound, with careful monitoring of reaction intermediates via thin-layer chromatography (TLC) and NMR spectroscopy to identify side products. Adjusting stoichiometric ratios of reagents (e.g., piperidine equivalents) and solvent polarity during purification may further enhance yield.
Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR spectroscopy : To confirm the presence of piperidinyl protons (δ ~1.5–3.0 ppm) and aromatic benzimidazole/isoquinoline signals (δ ~7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS m/z 486 [M+H]+ for analogous compounds) .
- HPLC with UV detection : To assess purity (>95%) using reversed-phase C18 columns and acetonitrile/water gradients .
Advanced Question: How should researchers address contradictory data in reactivity studies between this compound and its chloro-substituted analogs (e.g., 11-chloro derivatives)?
Methodological Answer:
Discrepancies may arise from electronic effects of substituents (piperidinyl vs. chloro). For example, chloro derivatives ( ) may exhibit higher electrophilicity due to electron-withdrawing effects, while the piperidinyl group introduces steric hindrance and basicity. To resolve contradictions:
Conduct comparative DFT calculations to map electron density differences at reactive sites.
Perform kinetic studies under controlled conditions (e.g., varying pH or solvent polarity) to isolate substituent effects .
Validate hypotheses using X-ray crystallography to compare bond lengths and angles .
Advanced Question: What strategies are recommended for elucidating the compound’s mechanism of action in pharmacological studies?
Methodological Answer:
In vitro binding assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for target receptors (e.g., GPCRs or kinases).
Molecular docking : Employ software like AutoDock Vina to predict binding poses, focusing on piperidinyl interactions with hydrophobic pockets .
Metabolic stability tests : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS to identify degradation pathways .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- QSAR modeling : Train models using datasets of similar benzimidazo-isoquinoline derivatives to predict selectivity indices.
- Free-energy perturbation (FEP) : Simulate mutations in target proteins to identify residues critical for binding .
- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for CNS penetration if applicable .
Basic Question: What challenges arise in maintaining compound stability during long-term storage?
Methodological Answer:
- Degradation pathways : Hydrolysis of the nitrile group or oxidation of the tetrahydroisoquinoline ring may occur.
- Mitigation strategies : Store under argon at −20°C in amber vials. Pre-formulate with stabilizers (e.g., ascorbic acid for oxidation-prone compounds) and validate stability via accelerated aging studies (40°C/75% RH for 6 months) .
Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?
Methodological Answer:
Core modifications : Synthesize analogs with varied substituents on the piperidine (e.g., methyl, aryl) or benzimidazole rings.
Functional assays : Test analogs against a panel of related targets (e.g., kinase isoforms) to map selectivity.
Data analysis : Use cluster analysis or principal component analysis (PCA) to correlate structural features with activity .
Basic Question: What experimental controls are essential when assessing the compound’s reactivity under catalytic conditions?
Methodological Answer:
- Blank reactions : Run parallel reactions without the catalyst to confirm its necessity.
- Internal standards : Spike reactions with a non-reactive analog (e.g., deuterated benzene) to quantify conversion via GC-MS.
- Catalyst recycling tests : Recover and reuse catalysts (e.g., copper triflate) to assess activity loss over cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
